molecular formula C29H33NO4 B2719688 (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone CAS No. 680604-57-3

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone

Cat. No.: B2719688
CAS No.: 680604-57-3
M. Wt: 459.586
InChI Key: HQAQXERJCPVNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C29H33NO4 and its molecular weight is 459.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to (1-((4-isopropylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(o-tolyl)methanone highlights their synthesis through complex chemical reactions and structural elucidation using various spectroscopic methods. For instance, the synthesis of related benzylisoquinoline alkaloids from Beilschmiedia brevipes and their complete structural analysis via NMR, UV, IR, and mass spectrometry have been reported, demonstrating the diverse synthetic pathways and the importance of detailed structural characterization in understanding the properties and potential applications of these compounds (Pudjiastuti et al., 2010).

Therapeutic Potential

Another aspect of scientific research on similar compounds involves exploring their therapeutic potential. Derivatives have been synthesized and characterized, showing relevance as therapeutic agents with potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. This indicates the potential medical applications of these compounds in treating various diseases and conditions (Bonilla-Castañeda et al., 2022).

Material Science and Catalysis

Compounds with similar structural features have been investigated for their applications in material science and as catalysts in chemical reactions. For example, studies on the ozonolysis of lignin models and the detailed active site configuration of enzymes like methanol dehydrogenase showcase the potential of these compounds in environmental science and biocatalysis. Such research provides insights into the mechanisms of lignin breakdown and enzyme function, which are critical for developing new materials and catalytic processes (Mvula et al., 2009).

Novel Synthesis Methods

Innovative methods for synthesizing compounds with similar structures have also been a focus of research. Techniques involving photosolvolysis, electrochemical synthesis, and the use of catalysts like DABCO in aqueous media have been explored. These methods offer new pathways for creating complex molecules efficiently and with potential environmental benefits, highlighting the ongoing advancements in synthetic chemistry (Salari et al., 2017).

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO4/c1-19(2)21-10-12-23(13-11-21)34-18-26-25-17-28(33-5)27(32-4)16-22(25)14-15-30(26)29(31)24-9-7-6-8-20(24)3/h6-13,16-17,19,26H,14-15,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAQXERJCPVNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.